1-[2-(4-Fluorophenyl)propyl]piperazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H19FN2 |
|---|---|
Molecular Weight |
222.30 g/mol |
IUPAC Name |
1-[2-(4-fluorophenyl)propyl]piperazine |
InChI |
InChI=1S/C13H19FN2/c1-11(10-16-8-6-15-7-9-16)12-2-4-13(14)5-3-12/h2-5,11,15H,6-10H2,1H3 |
InChI Key |
FMZLXODEXODXFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCNCC1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 1 2 4 Fluorophenyl Propyl Piperazine
Strategies for Piperazine (B1678402) Ring Synthesis and Functionalization
The construction and functionalization of the piperazine ring are foundational steps in the synthesis of 1-[2-(4-fluorophenyl)propyl]piperazine and its analogs. General methods for piperazine synthesis often involve the cyclization of appropriate precursors, such as the reaction between an amine and a dihaloalkane or the reduction of a piperazine-2,6-dione. nih.gov Once the piperazine core is formed, functionalization at the nitrogen atoms is typically achieved through N-alkylation or N-arylation reactions.
The introduction of the 2-(4-fluorophenyl)propyl group onto the piperazine nitrogen is a key synthetic step. A common strategy involves the N-alkylation of a monosubstituted piperazine with a suitable 2-(4-fluorophenyl)propyl halide or a related electrophile. Alternatively, a reductive amination approach can be employed, reacting the piperazine with a 4-fluorophenylpropanal or ketone in the presence of a reducing agent.
In the synthesis of related, more complex analogs such as derivatives of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine, a common method involves coupling a monosubstituted piperazine with a carboxylic acid precursor of the desired side chain, followed by reduction of the resulting amide. acs.orgnih.gov For instance, 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine can be coupled with (±)-2-methyl-3-phenylpropionic acid using a coupling agent like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI). The subsequent reduction of the amide with a reducing agent such as lithium aluminum hydride (LiAlH₄) or alane yields the final phenylpropyl-substituted piperazine. acs.orgnih.gov This general methodology can be adapted for the synthesis of this compound by using the appropriately substituted starting materials.
The stereochemistry at the chiral center of the 2-phenylpropyl side chain can significantly influence the biological activity of these compounds. nih.gov Consequently, methods for stereochemical control are crucial. The synthesis of optically pure enantiomers can be achieved through several approaches. One method involves the use of chiral starting materials, such as optically pure 3-phenyllactic acids, to synthesize the desired chiral side-chain precursors. acs.org For example, (S)-2-methoxy-3-phenylpropanoic acid and its (R)-enantiomer have been synthesized from L- and D-3-phenyllactic acids, respectively. acs.org These chiral acids can then be coupled with the piperazine moiety and subsequently reduced to yield the enantiomerically pure final products. acs.org
Another approach is the separation of racemic mixtures. Semipreparative chiral high-performance liquid chromatography (HPLC) can be employed to resolve the enantiomers of the final compound or a key intermediate. acs.org For instance, racemic (±)-1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-methyl-3-phenylpropyl)piperazine has been successfully separated into its individual enantiomers using this technique. acs.org
A study on 2-substituted-3-phenylpropyl analogs highlighted the importance of stereochemistry, noting that for some derivatives, the substituent in the S-configuration significantly enhanced affinity for the dopamine (B1211576) transporter (DAT). nih.govebi.ac.uk
Advanced Synthetic Approaches for Analogs and Prodrugs
To further explore the SAR and to develop compounds with improved properties, advanced synthetic approaches are employed to create a wide range of analogs and prodrugs. These include variations in the substituents on the phenylpropyl moiety, incorporation of different ring systems, and the synthesis of conformationally restricted bridged analogs.
A variety of substituents can be introduced at the C2 and C3 positions of the phenylpropyl side chain to probe the effects of steric and electronic properties on biological activity. nih.govnih.gov The synthesis of these analogs often involves the preparation of appropriately substituted phenylpropanoic acid precursors, which are then coupled with the piperazine core and reduced. acs.orgnih.gov
For example, 2-amino substituted analogs have been prepared from Boc-protected amino acids. The Boc protecting group is removed in the final step using acidic conditions. nih.gov Fluoro-substituted analogs can be synthesized from their corresponding hydroxyl-substituted precursors using a fluorinating agent like (diethylamino)sulfur trifluoride. acs.org Hydroxyl and methoxyl groups can be introduced by starting with precursors like 3-phenyllactic acid or by selective methylation of hydroxyl groups. acs.org Methyl-substituted analogs are typically synthesized from the corresponding methyl-substituted phenylpropionic acid. acs.org Oxo-substituted analogs can be prepared by the reaction of a monosubstituted piperazine with a bromoacetophenone derivative. acs.org
The following table summarizes the synthesis of various substituted phenylpropyl analogs of a related compound, 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine.
| Substituent | Position | Synthetic Precursor/Method | Reference |
| Amino | C2 | Boc-protected amino acid, followed by deprotection. | nih.gov |
| Fluoro | C2 | Corresponding hydroxyl analog and (diethylamino)sulfur trifluoride. | acs.org |
| Hydroxyl | C2 | From L- or D-3-phenyllactic acid. | acs.org |
| Methoxyl | C2 | Selective methylation of the aliphatic hydroxyl group of 3-phenyllactic acid using NaH. | acs.org |
| Methyl | C2 | (±)-2-Methyl-3-phenylpropionic acid, followed by reduction. | acs.org |
| Oxo | C2 | Reaction with 2-bromoacetophenone. | acs.org |
| Oxo | C3 | Synthesized from 3-oxo-substituted precursors. | nih.gov |
To explore different binding interactions, the phenyl ring of the phenylpropyl moiety can be replaced with various heteroaromatic and fused-ring systems. The synthesis of such analogs generally follows similar principles, utilizing heteroaromatic-containing starting materials. For instance, the incorporation of a thiophene (B33073) ring has been explored in the synthesis of N-phenylpiperazine analogs through Pd-catalyzed Buchwald-Hartwig amination. nih.gov The incorporation of pyridine (B92270) and quinoline (B57606) moieties into piperazine-containing structures has also been reported, often through nucleophilic aromatic substitution reactions. researchgate.netnih.gov
A notable example is the synthesis of an N-indolylmethyl analogue of a bridged piperazine derivative. nih.gov This compound was prepared to investigate the impact of a fused-ring system on biological activity. nih.govacs.org The synthesis of such compounds can provide valuable insights into the SAR of this class of molecules.
To reduce conformational flexibility and potentially enhance binding affinity and selectivity, the piperazine ring can be replaced with a more rigid bridged piperazine system. acs.orgacs.org Several bridged piperazine analogues, such as those containing a 3,8-diazabicyclo[3.2.1]octane or a (1S,4S)-2,5-diazabicyclo[2.2.1]heptane core, have been synthesized and evaluated. nih.govacs.org
The synthesis of these bridged systems often starts with a suitable bicyclic diamine. For example, 8-methyl-3,8-diazabicyclo[3.2.1]octane can be prepared from 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]bicyclooctane-2,4-dione by reduction with aluminum hydride, followed by debenzylation via catalytic hydrogenation. acs.org This bridged piperazine can then be N-alkylated with the desired side chains. acs.org Another approach involves the synthesis of 2,6-bridged piperazines from piperazine-2,6-diones. nih.gov These conformationally constrained analogs are valuable tools for understanding the bioactive conformation of piperazine-based ligands. nih.gov
Preparation of Salt Forms for Research Applications (e.g., dihydrochlorides, dimethanesulfonates)
For research and pharmaceutical development, the free base form of this compound is often converted into a salt to improve properties such as solubility, stability, and ease of handling. Dihydrochloride (B599025) and dimethanesulfonate salts are common forms prepared for these purposes. The general principle involves reacting the basic piperazine nitrogen atoms with a suitable acid.
Dihydrochloride Salt Formation: The piperazine moiety contains two nitrogen atoms that can be protonated. The formation of a dihydrochloride salt involves reacting the parent compound with at least two molar equivalents of hydrochloric acid (HCl). The reaction is typically carried out in an appropriate organic solvent.
A common method involves dissolving the this compound free base in a solvent like absolute ethanol, isopropanol, or methanol. nih.govgoogleapis.com Subsequently, a solution of hydrogen chloride in an organic solvent (e.g., ethereal HCl, methanolic HCl, or isopropanolic HCl) is added, often dropwise, at room temperature or below. nih.govgoogle.com The dihydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution. The resulting solid can then be isolated by filtration, washed with a cold solvent to remove any residual acid or impurities, and dried. nih.govgoogle.com Recrystallization from a suitable solvent system may be performed to achieve higher purity. nih.gov
Dimethanesulfonate Salt Formation: The preparation of the dimethanesulfonate salt follows a similar principle, using methanesulfonic acid as the reactant. The free base is dissolved in a suitable solvent, such as ethanol, and treated with two equivalents of methanesulfonic acid. The dimethanesulfonate salt typically precipitates upon cooling or the addition of a less polar co-solvent. The solid product is then collected by filtration and dried. A patent for a related phenylpiperazine derivative describes dissolving the compound in heated absolute ethanol, followed by the addition of an equimolar quantity of the acid to yield the corresponding salt. googleapis.com
The selection of the salt form can influence the compound's physicochemical properties, which is a critical consideration for its application in research.
Table 1: General Conditions for Salt Preparation
| Salt Form | Acid Reagent | Typical Solvents | Isolation Method |
|---|---|---|---|
| Dihydrochloride | Hydrogen Chloride (in ether, methanol, or ethanol) | Ethanol, Isopropanol, Methanol | Precipitation, Filtration |
| Dimethanesulfonate | Methanesulfonic Acid | Ethanol, Acetone | Precipitation, Filtration |
Analysis of Reaction Pathways and Identification of Synthetic By-products
The synthesis of this compound can be accomplished through several established routes for N-alkylation of piperazines. The most common pathway involves the nucleophilic substitution reaction between piperazine (or a pre-substituted piperazine) and a suitable electrophile. Analysis of this pathway is crucial for identifying potential impurities and by-products.
Primary Reaction Pathway: Nucleophilic Alkylation A primary route to synthesize the target compound is the N-alkylation of piperazine with a 2-(4-fluorophenyl)propyl halide or sulfonate, such as 1-(2-chloropropyl)-4-fluorobenzene. This reaction is a standard nucleophilic substitution where the secondary amine of piperazine attacks the electrophilic carbon of the propyl side chain, displacing the leaving group (e.g., Cl⁻, Br⁻, OTs⁻). To prevent dialkylation of the piperazine ring, one of the nitrogen atoms is often protected with a suitable protecting group (e.g., Boc), which is removed in a subsequent step.
An alternative involves the reaction of 1-(4-fluorophenyl)piperazine (B120373) with a propyl derivative. However, the synthesis of 1-(4-fluorophenyl)piperazine itself is a key step, often achieved via methods like the Buchwald-Hartwig amination or nucleophilic aromatic substitution on an activated fluoro- or chloro-nitrobenzene derivative, followed by reduction of the nitro group. mdpi.com
Identification of Synthetic By-products: During the synthesis, several by-products and impurities can form, which require careful control and purification steps. These can be broadly categorized as follows:
Unreacted Starting Materials: Incomplete reactions can lead to the presence of residual piperazine or the 2-(4-fluorophenyl)propyl precursor in the final product.
Over-alkylation Products: If unprotected piperazine is used, a common by-product is the N,N'-dialkylated piperazine, where two molecules of the 2-(4-fluorophenyl)propyl group attach to both nitrogen atoms of the piperazine ring.
Positional Isomers: Impurities in the starting materials can lead to the formation of positional isomers. For instance, if the starting material contains 2- or 3-fluorophenyl derivatives, the corresponding isomers of the final product will be present. figshare.com
By-products from Side Reactions: Elimination reactions can compete with nucleophilic substitution, particularly if a strong base is used or the reaction is heated, leading to the formation of 4-(prop-1-en-2-yl)fluorobenzene.
Degradation Products: Piperazine and its derivatives can be susceptible to oxidation or hydrolysis, leading to the formation of various degradation impurities. veeprho.com Common degradation products can include carbamates (from reaction with CO₂) and amide derivatives. veeprho.com
Residual Solvents and Reagents: Organic solvents (e.g., ethanol, acetone) and reagents used during the synthesis and purification must be controlled to be within acceptable limits. veeprho.com
Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are essential for the identification and quantification of these by-products and impurities. figshare.com
Table 2: Potential Synthetic By-products and Impurities
| Impurity Type | Specific Example/Class | Origin |
|---|---|---|
| Starting Material | Piperazine, 1-(2-chloropropyl)-4-fluorobenzene | Incomplete reaction |
| Over-alkylation | 1,4-bis[2-(4-Fluorophenyl)propyl]piperazine | Reaction of unprotected piperazine with excess alkylating agent |
| Isomers | 1-[2-(2-Fluorophenyl)propyl]piperazine | Impurities in the fluorophenyl starting material figshare.com |
| Side Reaction Product | 4-(prop-1-en-2-yl)fluorobenzene | Elimination reaction |
| Degradation Product | Carbamates, Amides | Reaction with CO₂, environmental exposure veeprho.com |
Structure Activity Relationship Sar Studies and Molecular Recognition of 1 2 4 Fluorophenyl Propyl Piperazine Analogs
Quantitative and Qualitative SAR Analysis
Quantitative and qualitative SAR analyses of piperazine (B1678402) derivatives have revealed key structural features that govern their biological activity. The piperazine scaffold is recognized as a "privileged structure" in drug discovery due to its prevalence in biologically active compounds. nih.gov Modifications to this core, as well as to the phenylpropyl side chain, have profound effects on transporter affinity and selectivity.
For instance, studies on a series of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) analogs have demonstrated that substitutions on the N-benzyl group can significantly influence dopamine (B1211576) transporter (DAT) affinity. The presence of an electron-withdrawing group at the C(4)-position of the N-benzyl moiety has been shown to be advantageous for DAT binding. nih.gov Furthermore, replacing the piperazine ring with a piperidine (B6355638) moiety can also impact activity, highlighting the importance of the core heterocyclic structure. nih.gov
The introduction of substituents on the phenylpropyl chain, such as amino, fluoro, hydroxyl, and methoxyl groups, has been systematically investigated to understand their role in binding to both the dopamine and serotonin (B10506) transporters. researchgate.net The stereochemistry of these substituents is also a critical factor. For example, in a series of hydroxylated analogs, the S and R enantiomers displayed distinct pharmacological profiles, with S isomers generally showing higher affinity for DAT and R isomers exhibiting greater affinity for the serotonin transporter (SERT). researchgate.net
Ligand Binding and Functional Selectivity at Monoamine Transporters
The interaction of 1-[2-(4-Fluorophenyl)propyl]piperazine analogs with monoamine transporters—dopamine (DAT), serotonin (SERT), and norepinephrine (B1679862) (NET)—is a primary focus of research, aiming to develop selective ligands for therapeutic applications.
Numerous analogs of this compound have been synthesized and evaluated for their affinity and inhibitory activity at the DAT. A series of 4-[2-[bis(4-fluorophenyl)methoxy]ethylpiperidines, which are analogs of the potent DAT inhibitor GBR 12909, have been explored to probe the influence of the N-substituent on DAT affinity and selectivity. nih.gov One such analog, 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine, demonstrated subnanomolar affinity for the DAT with a Ki value of 0.7 nM and good selectivity over SERT. nih.gov
In another study, chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines were synthesized. The enantiomers with a hydroxyl group in the S configuration were found to be more selective for DAT over SERT. researchgate.netnih.gov Specifically, one compound from this series showed high affinity and selectivity for DAT, suggesting its potential for development as a therapeutic agent. nih.gov The kinetic interaction of GBR 12909 with DAT has also been characterized, revealing a two-step binding process involving a rapid initial association followed by a slower conformational change in the transporter protein. nih.gov This "slow isomerization step" appears to be a general characteristic of the dopamine transporter's interaction with various inhibitors. nih.gov
Table 1: Dopamine Transporter (DAT) Binding Affinities of Selected Analogs
| Compound | DAT Ki (nM) | Selectivity (SERT/DAT) |
|---|---|---|
| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine | 0.7 | 323 |
| GBR 12909 | 34 (KL) | - |
The development of analogs with high selectivity for DAT over SERT has been a significant goal. Some N-benzylpiperidine analogs have achieved up to 500-fold selectivity for DAT over SERT in binding assays. nih.gov This high degree of selectivity is crucial for minimizing off-target effects related to serotonin system modulation. The role of specific substituents on the phenylpropyl chain has also been investigated to delineate the structural requirements for SERT affinity. researchgate.net
The interaction of these piperazine analogs with the norepinephrine transporter (NET) has also been examined. Studies on N-benzylpiperidine analogs of GBR 12909 have identified compounds with not only high affinity for DAT but also significant selectivity over NET, with some analogs showing about 170-fold selectivity in binding and uptake inhibition assays. nih.gov This three-transporter profiling is essential for a comprehensive understanding of a compound's potential central nervous system effects.
Beyond direct competitive inhibition at the primary binding site (S1), there is growing evidence for allosteric modulation of monoamine transporters. nih.govnih.gov Some compounds can bind to a secondary, allosteric site (S2), which can modulate the binding and transport of the endogenous substrate. nih.gov This mechanism offers a novel approach to regulating transporter function. uberresearch.com While specific studies on allosteric modulation by this compound itself are not detailed in the provided context, the general principle of allosteric modulation of SERT by various ligands is well-established and represents a potential mechanism of action for some of its analogs. nih.gov
Receptor Interaction Profiling and Agonist/Antagonist Properties
Serotonin (5-HT) Receptor Subtype Interactions (e.g., 5-HT1A, 5-HT2A, 5-HT2C)
Long-chain arylpiperazines are a well-documented class of high-affinity ligands for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. nih.gov The SAR for these receptors often revolves around the substitution pattern on the aromatic ring attached to the piperazine.
For the 5-HT1A receptor , the presence of a 2-methoxyphenyl group on the piperazine ring is a common feature in high-affinity ligands. bg.ac.rssemanticscholar.org Structure-affinity relationship studies show that replacing a phthalimide moiety in some analogs with alkyl amides can improve both 5-HT1A affinity and selectivity. nih.gov Specifically, increasing the bulkiness of the alkyl moiety, such as incorporating an adamantane carboxamide, can lead to high affinity (Ki = 0.4 nM) and a significant 160-fold selectivity over alpha-1 adrenergic sites. nih.gov In other series of N-[(4-arylpiperazin-1-yl)-propyl] derivatives, substitutions like 2-OCH3 and 3-Cl on the aryl ring were found to be the most potent for 5-HT1A receptor binding, with Ki values in the range of 24-143 nM and 70-107 nM, respectively. nih.gov
For the 5-HT2A receptor , the nature of the aryl group and the terminal fragment of the molecule significantly influences binding. mdpi.com Unsubstituted and 3-Cl derivatives of certain N-[(4-arylpiperazin-1-yl)-propyl] compounds have demonstrated the highest affinity for 5-HT2A receptors, with Ki values between 8 and 66 nM. nih.gov Molecular docking studies suggest that interactions such as hydrogen bonds, π-π stacking, and salt bridges are crucial for the high-affinity binding of piperazine derivatives to the 5-HT2A receptor. mdpi.com The preservation of an aromatic system at the N-4 position of the piperazine is often necessary for activity at both 5-HT1A and 5-HT2A receptors. nih.gov
Table 1: Binding Affinities (Ki, nM) of Selected Arylpiperazine Analogs at Serotonin Receptors
| Compound Class | Substitution | 5-HT1A Affinity (Ki, nM) | 5-HT2A Affinity (Ki, nM) |
|---|---|---|---|
| N-[(4-arylpiperazin-1-yl)-propyl]-2-aza-spiro-diones | 2-OCH3 Aryl | 24 - 143 | - |
| N-[(4-arylpiperazin-1-yl)-propyl]-2-aza-spiro-diones | 3-Cl Aryl | 70 - 107 | 8 - 66 |
| N-[(4-arylpiperazin-1-yl)-propyl]-2-aza-spiro-diones | Unsubstituted Aryl | - | 8 - 66 |
| 4-(Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine | 2-OCH3 Aryl | 0.4 | - |
Data sourced from multiple studies on arylpiperazine derivatives. nih.govnih.gov
Dopamine (D) Receptor Subtype Interactions (e.g., D2, D3)
Arylpiperazine derivatives are extensively studied for their interactions with dopamine D2 and D3 receptors, which are key targets for antipsychotic medications. nih.gov Achieving selectivity for the D3 receptor over the highly homologous D2 receptor is a significant challenge, but SAR studies have identified key structural features to achieve this. acs.orgnih.gov
For D3 receptor selectivity , bitopic ligands—molecules that interact with both the primary binding site and a secondary, allosteric site—have shown promise. nih.gov In series of N-phenylpiperazine analogs, incorporating a 4-(thiophen-3-yl)benzamide moiety can lead to high D3 affinity (Ki ≈ 0.2 nM) and over 150-fold selectivity versus the D2 receptor. nih.gov Varying the benzamide portion while maintaining a fluorinated N-phenylpiperazine can modulate affinity and selectivity. nih.gov Molecular modeling suggests that D3 selectivity arises from interactions with non-conserved amino acid residues in the secondary binding pocket of the D3 receptor. nih.gov
For general D2/D3 affinity , the nature of the aryl group on the piperazine is critical. For instance, in a series designed from benzamide derivatives, replacing the benzamide with a pyridinecarboxamide and modifying the arylpiperazine moiety led to compounds with potent dual D2/5-HT1A agonism. researchgate.net A 2-methoxyphenyl or a 2,3-dichlorophenyl group on the piperazine ring can confer moderate D3 affinity. acs.org In contrast, replacing an aryl substituent with an alicyclic group, such as cyclohexyl, can result in a complete loss of affinity for D2 receptors, highlighting the importance of the aromatic system for binding. nih.gov
Table 2: Binding Affinities of Arylpiperazine Analogs at Dopamine D2 and D3 Receptors
| Compound Series | Key Structural Feature | D3 Affinity (Ki) | D2/D3 Selectivity |
|---|---|---|---|
| 4-Thiophene-3-yl-benzamide N-phenylpiperazines | Fluorinated N-phenylpiperazine | 1.4 - 43 nM | 67 - 1831-fold |
| 4-Thiazolyl-4-ylbenzamide N-phenylpiperazines | Fluorinated N-phenylpiperazine | 2.5 - 31 nM | 73 - 1390-fold |
| Acylaminobutylpiperazines | 2-Methoxyphenylpiperazine | 145 nM | Moderate |
| Acylaminobutylpiperazines | 2,3-Dichlorophenylpiperazine | Moderate | Moderate |
Data compiled from studies on various N-phenylpiperazine analogs. acs.orgnih.gov
Alpha-Adrenergic Receptor Interactions
Many arylpiperazine-based serotonergic ligands also exhibit significant affinity for α1-adrenergic receptors, an interaction that can be undesirable. nih.gov SAR studies have been conducted to improve selectivity by reducing this off-target binding. In the case of 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190), a 5-HT1A antagonist, the affinity for α1-adrenergic receptors is nearly equal to its affinity for the primary target (Ki = 0.8 nM). nih.gov
Efforts to improve selectivity revealed that modifying the terminal part of the molecule is key. Replacing the phthalimide group with substituted benzamides did not improve selectivity. However, replacement with alkyl amides was beneficial. A clear SAR trend emerged where increased steric bulk alpha to the amide carbonyl group enhanced both 5-HT1A affinity and selectivity over α1-adrenergic sites. The analog 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine demonstrated a 160-fold selectivity for 5-HT1A receptors over α1-adrenergic sites, a significant improvement driven by the bulky adamantane group. nih.gov
Melanocortin Receptor (e.g., MC4) Binding
The arylpiperazine scaffold has been successfully incorporated into ligands targeting the melanocortin-4 receptor (MC4-R), a key regulator of energy homeostasis and appetite. By integrating substituted phenylpiperazine structures into a known MC4-specific dipeptoid sequence, a series of potent and selective MC4-R agonists were developed. nih.gov
The SAR of this series, evaluated using in vitro cAMP functional assays, demonstrated that these compounds could achieve high potency (EC50 = 24 nM). nih.gov Further studies on piperazine cores with substituted aryl sulfonamides also yielded potent MC4-R agonists. One such compound not only showed high affinity in competitive binding assays but also demonstrated functional activity by reducing food intake in mice after oral administration. nih.gov These findings underscore the utility of the arylpiperazine motif in designing ligands that can effectively modulate the MC4 receptor.
Opioidergic System Interactions
Piperazine derivatives have also been shown to interact with the opioidergic system. For example, MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) and its fluorinated derivatives are potent µ-opioid receptor agonists. nih.gov These compounds activate µ-opioid receptors, which signal via Gi/o-proteins to inhibit adenylate cyclase and reduce cAMP levels, an action underlying the analgesic effects of opioids. nih.gov
In a different series of compounds combining thiazole and piperazine moieties, mechanistic studies revealed that their antinociceptive effects were mediated through the opioidergic system. nih.gov The analgesic activity of these compounds was abolished by pre-treatment with the opioid antagonist naloxone. Molecular docking studies supported these findings, showing significant interactions between the active thiazole-piperazine derivatives and both µ- and δ-opioid receptors. nih.gov This indicates that the piperazine core can be a valuable component in the design of novel ligands that modulate opioid receptor function.
Cannabinoid CB1 Receptor Inverse Agonism
The arylpiperazine scaffold has been utilized to develop inverse agonists for the cannabinoid type 1 (CB1) receptor. Inverse agonists bind to the same receptor as an agonist but elicit the opposite pharmacological response. nih.gov A novel CB1 inverse agonist, (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229), emerged from a class of benzhydryl piperazine analogs. This compound binds selectively to the CB1 receptor with a Ki value of 220 nM. nih.gov
The SAR of this class shows that substitutions on the piperazine ring are critical. Analogs such as 1-[bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine dihydrochloride (B599025) (LDK1203) and 1-[bis(4-fluorophenyl)methyl]-4-tosylpiperazine hydrochloride (LDK1222) also displayed comparable CB1 binding. nih.gov Although docking analysis indicated that LDK1229 shares similar interactions with the receptor as the first-generation inverse agonist rimonabant, its benzhydryl piperazine scaffold is structurally distinct. This offers new avenues for developing novel CB1 inverse agonists with potentially different properties. nih.gov
Enzyme Inhibition Studies
Beyond receptor modulation, piperazine derivatives have been investigated as inhibitors of various enzymes. The versatile structure of the piperazine ring allows it to be incorporated into molecules targeting enzyme active sites. researchgate.net
For instance, a novel piperazine derivative, PMS1339, was identified as a mixed-type competitive inhibitor of acetylcholinesterase (AChE), an enzyme central to cholinergic neurotransmission. researchgate.net Molecular docking studies showed that PMS1339 binds within the active-site gorge of AChE. researchgate.net In another study, a series of 2,4-diaminoquinazoline derivatives incorporating a piperazine moiety were evaluated as inhibitors of p21-activated kinase 4 (PAK4), a target in cancer therapy. Several of these compounds showed significant inhibitory activity against PAK4, with IC50 values below 1 µM. mdpi.com Additionally, piperazine-containing compounds have been reported to have potential as acetylcholinesterase inhibitors and have shown antiproliferative effects on various human cancer cell lines. nih.gov
Monoacylglycerol Lipase Inhibition
Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a crucial role in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). nih.gov Inhibition of MAGL is a therapeutic strategy for various disorders, including pain and inflammation. While direct studies on this compound as a MAGL inhibitor are not extensively documented, SAR studies on analogous piperazine-containing compounds provide valuable information.
Research into aryl sulfoxide derivatives as MAGL inhibitors has highlighted the importance of the piperazine core. In one study, optimization of a high-throughput screening hit led to the development of potent inhibitors. It was found that replacing a nitro group on an aromatic ring with a chloro substituent removed potential genotoxicity while maintaining activity. Furthermore, modifying an ester group to a more metabolically stable bioisostere, such as a difluoropropyl ketone, significantly improved the compound's profile, leading to a metabolically stable inhibitor with subnanomolar potency. nih.govchemrxiv.org
In another series of MAGL inhibitors, the replacement of a piperidine central ring with a piperazine moiety was found to abolish the inhibitory effect on MAGL, suggesting that the nature of the heterocyclic core is critical for interaction with the enzyme's active site. chemrxiv.org For a different class of inhibitors, the chirality of a methyl group on the piperazine ring did not significantly impact MAGL inhibition, whereas the complete removal of the methyl group resulted in a tenfold decrease in activity. chemrxiv.org This indicates that while stereochemistry at that specific position may not be crucial, the presence of a substituent is important for optimal binding.
These findings suggest that while the this compound scaffold has the potential for MAGL inhibition, its efficacy would be highly dependent on the specific conformational and electronic properties conferred by the fluorophenylpropyl group and any substitutions on the second piperazine nitrogen.
Table 1: SAR Insights for Piperazine Analogs as MAGL Inhibitors
| Modification | Effect on MAGL Inhibition | Reference |
|---|---|---|
| Removal of methyl group from piperazine ring | 10-fold drop in activity | chemrxiv.org |
| Chirality of methyl on piperazine ring | No significant impact on potency | chemrxiv.org |
| Replacement of ester with difluoropropyl | Improved metabolic stability | nih.govchemrxiv.org |
Cytochrome P450 Enzyme Inhibition (e.g., CYP2D6)
Cytochrome P450 (CYP) enzymes are critical for the metabolism of a vast number of xenobiotics, including many therapeutic drugs. The CYP2D6 isoform is particularly important due to its polymorphic nature and its role in the metabolism of numerous psychoactive compounds. Phenylpiperazine derivatives are known to interact with CYP2D6 as both substrates and inhibitors.
Studies on m-chlorophenylpiperazine (mCPP), a metabolite of several psychiatric drugs, have confirmed that CYP2D6 is the primary isoform responsible for its hydroxylation. nih.gov The specific CYP2D6 inhibitor quinidine was shown to cause a concentration-dependent decrease in the metabolism of mCPP. nih.gov This indicates that other halogen-substituted phenylpiperazine compounds, such as this compound, are also likely to be metabolized by CYP2D6.
This interaction raises the potential for drug-drug interactions when co-administered with other substrates or inhibitors of CYP2D6. nih.gov The SAR of piperazine-containing molecules as CYP2D6 inhibitors often relates to the accessibility of the piperazine nitrogen and the nature of the aromatic substituents. The 4-fluorophenyl group in the target compound could influence its binding affinity to the active site of CYP2D6, potentially leading to competitive or non-competitive inhibition. The precise inhibitory profile (e.g., IC50, Ki) of this compound would require specific enzymatic assays, but the existing literature on similar structures suggests a high likelihood of interaction with CYP2D6.
Influence of Stereochemistry on Biological Activity and Selectivity
For chiral molecules, stereochemistry is a determining factor in biological activity, as enantiomers can exhibit different potency, efficacy, and selectivity for their biological targets. This is due to the three-dimensional nature of ligand-receptor interactions. The propyl linker in this compound creates a chiral center at the second carbon of the propyl chain, resulting in (S) and (R) enantiomers.
While direct studies on the stereoisomers of this compound are limited, research on structurally related chiral piperazine derivatives demonstrates the profound impact of stereochemistry. In a study of 1-[4,4-bis(4-fluorophenyl)butyl]-4-[2-hydroxy-3-(phenylamino)propyl]piperazine, a potent dopamine uptake inhibitor, the (S)- and (R)-enantiomers were synthesized and evaluated separately. nih.gov
The in vitro pharmacological evaluation revealed that both enantiomers possessed potent dopamine transporter (DAT) binding affinities. However, the (S)-enantiomer, (S)-4a·3HCl, showed more potent and selective inhibition of dopamine uptake compared to the (R)-enantiomer, (R)-4b·3HCl. nih.gov An ex vivo evaluation further confirmed that the (S)-enantiomer had a stronger tendency to inhibit dopamine uptake in rats. nih.gov
Table 2: Biological Activity of Enantiomers of a 1-[4,4-bis(4-fluorophenyl)butyl]-4-[2-hydroxy-3-(phenylamino)propyl]piperazine Analog
| Enantiomer | Configuration | Dopamine Uptake Inhibition | Selectivity over Serotonin/Norepinephrine Uptake | Reference |
|---|---|---|---|---|
| 4a·3HCl | S | More Potent | More Selective | nih.gov |
This stereoselectivity underscores that the precise spatial arrangement of the substituents around the chiral center is critical for optimal interaction with the binding pocket of the transporter protein. It is highly probable that the (S) and (R) enantiomers of this compound would also display significant differences in their biological activity and selectivity profiles for their respective targets.
Conformational Analysis and Molecular Dynamics in Ligand-Receptor/Transporter Binding
The biological activity of a flexible molecule like this compound is intrinsically linked to its conformational preferences and dynamic behavior upon binding to a receptor or transporter. Conformational analysis and molecular dynamics (MD) simulations are powerful tools used to understand these properties.
The piperazine ring typically exists in a chair conformation. For 1-aryl-2-substituted piperazines, studies have shown a preference for the axial conformation of the substituent, which can be further stabilized by intramolecular hydrogen bonds in certain analogs. nih.gov A detailed conformational study of the parent structure, 1-(4-fluorophenyl)piperazine (B120373) (pFPP), using Density Functional Theory (DFT) calculations, identified the most stable, lowest-energy conformer by scanning the potential energy surface along rotational bonds. researchgate.net Such analyses are crucial as the molecule's preferred conformation in solution influences its ability to adopt the specific bioactive conformation required for receptor binding.
Molecular dynamics simulations provide further insight into the binding process. For piperazine derivatives targeting various receptors, MD simulations have been used to understand the interaction mechanisms. nih.gov These studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For instance, in studies of dual histamine (B1213489) H3 and sigma-1 receptor antagonists, molecular modeling helped identify that a piperidine core was a critical structural element for high affinity at the sigma-1 receptor compared to a piperazine core, likely due to differences in protonation states and conformational flexibility. nih.gov
The flexibility of the propyl linker and the rotational freedom of the fluorophenyl group in this compound allow it to adopt multiple conformations. The specific conformation that binds to a target protein is influenced by the topology of the binding site. MD simulations can elucidate how the ligand adapts its shape to fit within the binding pocket and predict the stability of the resulting complex, thereby explaining the molecular basis for its biological activity and selectivity.
Preclinical Pharmacological Investigations and Biological Activities of 1 2 4 Fluorophenyl Propyl Piperazine Derivatives in Research Models
In Vitro Pharmacological Characterization
The in vitro pharmacological profile of derivatives of 1-[2-(4-fluorophenyl)propyl]piperazine has been explored through a variety of assays to determine their interactions with key neurological targets. These studies are fundamental in elucidating the mechanisms of action and potential therapeutic applications of this class of compounds.
Investigations into the effects of this compound derivatives on monoamine transporters have revealed significant inhibitory activity. One study on the enantiomers of 1-[4,4-bis(4-fluorophenyl)butyl]-4-[2-hydroxy-3-(phenylamino)propyl]piperazine demonstrated potent inhibition of dopamine (B1211576) uptake, moderate inhibition of serotonin (B10506) uptake, and weak activity at the norepinephrine (B1679862) transporter. nih.gov The (S)-enantiomer, in particular, showed a more potent and selective inhibition of dopamine uptake compared to the (R)-enantiomer. nih.gov These assays, typically conducted in rat brain synaptosomes or cultured cells expressing the specific transporters, quantify the ability of a compound to block the reuptake of neurotransmitters like dopamine (DA), serotonin (5-HT), and norepinephrine (NE) from the synaptic cleft.
| Compound | Dopamine (DA) Uptake Inhibition | Serotonin (5-HT) Uptake Inhibition | Norepinephrine (NE) Uptake Inhibition |
|---|---|---|---|
| (S)-1-[4,4-bis(4-fluorophenyl)butyl]-4-[2-hydroxy-3-(phenylamino)propyl]piperazine | High | Moderate | Weak |
| (R)-1-[4,4-bis(4-fluorophenyl)butyl]-4-[2-hydroxy-3-(phenylamino)propyl]piperazine | High | Moderate | Weak |
Radioligand binding assays have been instrumental in characterizing the affinity of these derivatives for a range of neuroreceptors and transporters. These assays measure the ability of a test compound to displace a specific radiolabeled ligand from its target.
Studies have shown that these derivatives can interact with multiple targets:
Dopamine Transporter (DAT): Certain piperidine (B6355638) analogues and other derivatives exhibit high-affinity binding to the dopamine transporter. nih.gov For example, the enantiomers of 1-[4,4-bis(4-fluorophenyl)butyl]-4-[2-hydroxy-3-(phenylamino)propyl]piperazine showed potent binding affinity for DAT. nih.gov
Sigma (σ) Receptors: Derivatives such as 1-([4-methoxy-¹¹C]3,4-dimethoxyphenethyl)-4-[3-(4-fluorophenyl)propyl]piperazine have been developed as potent ligands for sigma receptors, with high affinity for both σ1 and σ2 subtypes. mdpi.com Another compound, BMS 181100, also demonstrated potent binding to sigma sites. nih.gov
Dopamine D2 Receptors: The affinity for D2 receptors varies among derivatives. The potential antipsychotic FMPD shows high affinity for human recombinant D2 receptors, whereas BMS 181100 is essentially inactive at this receptor. nih.govbiomedpharmajournal.org
Serotonin (5-HT) Receptors: FMPD also binds with high affinity to 5-HT₂ₐ and 5-HT₆ receptors, but has a lower affinity for 5-HT₂C receptors. biomedpharmajournal.org
| Compound | Dopamine Transporter (DAT) | Sigma-1 (σ1) | Sigma-2 (σ2) | Dopamine D2 | 5-HT₂ₐ | 5-HT₆ |
|---|---|---|---|---|---|---|
| FMPD | N/A | N/A | N/A | 6.3 | 7.3 | 8.0 |
| BMS 181100 | N/A | 112 (non-selective) | Inactive | Modest Affinity | N/A | |
| (S)-enantiomer¹ | Potent | N/A | N/A | N/A | N/A | N/A |
¹Refers to (S)-1-[4,4-bis(4-fluorophenyl)butyl]-4-[2-hydroxy-3-(phenylamino)propyl]piperazine. N/A indicates data not available in the reviewed sources.
Functional assays are critical to determine whether a compound that binds to a receptor acts as an agonist (activator) or an antagonist (blocker). Several derivatives of this compound have been characterized in this manner.
Sigma Receptors: One derivative was identified as a functional agonist at the σ1 receptor, while another behaved as an antagonist at the σ2 receptor in a calcium flux assay. nih.gov
Dopamine D2 and Serotonin 5-HT₂ₐ/₅-HT₆ Receptors: The compound FMPD acts as a potent antagonist at dopamine D2, 5-HT₂ₐ, and 5-HT₆ receptors. biomedpharmajournal.org
P2X4 Receptors: In a Ca²⁺-flux assay, certain piperazine-based compounds were identified as P2X4 receptor antagonists. nih.gov
GABA-A Receptors: A series of related benzimidazoles were found to be positive allosteric modulators (PAMs) of the GABA-A receptor, enhancing the receptor's function. nih.gov
Adrenergic Receptors: The derivative HJZ-12 has been reported to be a potent α₁ₐ/₁ₐ-adrenoceptor antagonist. frontiersin.org
Cell-based functional assays provide insight into the downstream effects of receptor interaction. For derivatives of this compound, these assays have confirmed their functional activity by measuring changes in intracellular signaling molecules. For instance, the functional agonism and antagonism at sigma receptors were determined by measuring changes in intracellular calcium flux. nih.gov Similarly, P2X4 receptor antagonism was quantified using a Ca²⁺-flux assay. nih.gov Furthermore, a mini-G protein recruitment assay, which utilizes a split-luciferase complementation technique, was used to confirm the antagonistic properties of a derivative at the histamine (B1213489) H₃ receptor, demonstrating a direct link between receptor binding and the modulation of a key signaling pathway. nih.gov
In Vivo Behavioral Assessments in Animal Models
The in vivo effects of this compound derivatives on behavior are often initially assessed by measuring changes in locomotor activity in rodents. These tests can indicate potential stimulant or sedative properties of a compound. One such derivative, 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine dihydrochloride (B599025) (also known as I-893), was shown to dose-dependently increase spontaneous motor activity in mice when administered intraperitoneally. nih.gov This stimulant effect is consistent with its proposed mechanism as a dopamine reuptake inhibitor. nih.gov In contrast, another derivative, FMPD, did not produce catalepsy (a state of motor immobility) at significant doses, suggesting a low risk of certain motor side effects often associated with dopamine D2 receptor antagonists. biomedpharmajournal.org
| Compound | Animal Model | Observed Effect | Reference |
|---|---|---|---|
| I-893 | Mice | Dose-dependent increase in spontaneous motor activity | nih.gov |
| FMPD | Rats | No induction of catalepsy | biomedpharmajournal.org |
Self-Administration Studies in Non-Human Primates for Reinforcing Effects Modulation
Preclinical studies using non-human primate models are crucial for understanding the reinforcing effects and abuse liability of novel psychoactive compounds. Research in this area has explored the self-administration of piperazine (B1678402) derivatives, which share structural similarities with this compound.
In a notable study, the self-administration of 1-{2-[bis(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine (GBR 12909), a potent dopamine uptake inhibitor, was investigated in squirrel monkeys. nih.govpsu.edu The monkeys were trained to respond under a second-order fixed-interval schedule for intravenous drug injections. The results showed that GBR 12909 maintained comparable rates and patterns of responding to cocaine, suggesting similar reinforcing effects. psu.edu This correspondence between the self-administration of cocaine and related drugs highlights how this class of compounds can produce significant psychomotor-stimulant and reinforcing effects, likely mediated through their interaction with monoamine transporters. psu.edu
While some psychoactive substances like 5-HT2 receptor agonists are not reliably self-administered by non-human primates, indicating weaker reinforcing properties, the data on GBR 12909 suggests that specific piperazine derivatives can have a reinforcing profile similar to that of established drugs of abuse like cocaine. psu.edunih.gov The duration of drug self-administration in these models is a critical factor, as prolonged exposure can lead to a progression of alterations in functional brain activity, a phenomenon observed in long-term studies with cocaine in rhesus monkeys. nih.gov
Exploration of Antidepressant-like Effects (e.g., Forced Swim Test in Mice)
The forced swim test (FST) in rodents is a standard preclinical screening tool used to assess the potential antidepressant activity of new chemical entities. nih.gov A reduction in the duration of immobility during the test is considered an indicator of antidepressant-like efficacy. nih.govnih.gov
Derivatives of this compound have been evaluated in these models. For instance, the compound MCL0129, identified as 1-[(S)-2-(4-fluorophenyl)-2-(4-isopropylpiperadin-1-yl)ethyl]-4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazine, demonstrated antidepressant-like potential by shortening the immobility time in the FST. nih.govpsu.edu This compound also reduced the number of escape failures in the learned helplessness test, further supporting its potential as an antidepressant. nih.govpsu.edu
Studies on other compounds have shown that both acute and chronic administration can produce antidepressant-like effects in the FST. nih.govfrontiersin.org Research on 3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole (CMI), for example, showed that it was effective in abolishing depressive-like behavior induced by repeated forced swim stress in mice after both acute and long-term treatment protocols. frontiersin.org The validity of the FST is strengthened by findings that chronic treatment with low doses of antidepressants can produce significant behavioral effects that are not apparent after acute administration. nih.gov These investigations underscore the utility of the FST in identifying piperazine derivatives with potential therapeutic value for mood disorders.
Anxiolytic-like Activity in Rodent Models
Several preclinical rodent models are employed to investigate the anxiolytic-like properties of novel compounds, including the elevated plus-maze, light/dark exploration task, and marble-burying behavior tests. nih.govpsu.edumdpi.com
The novel melanocortin-4 (MC4) receptor antagonist, MCL0129 (1-[(S)-2-(4-fluorophenyl)-2-(4-isopropylpiperadin-1-yl)ethyl]-4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazine), has shown significant anxiolytic-like effects. nih.govpsu.edu In mice, swim stress-induced anxiogenic-like effects in the light/dark exploration task, and MCL0129 was able to reverse these effects. nih.govpsu.edu Under non-stress conditions, the compound also increased the time spent in the light area and suppressed marble-burying behavior, further indicating its anxiolytic potential. nih.govpsu.edu
Other arylpiperazine derivatives have also demonstrated anxiolytic-like activity. The compound JJGW08 showed a specific anxiolytic-like effect in the four-plate test in mice, increasing the number of punished crossings without affecting locomotor activity. mdpi.com Similarly, LQFM032, another piperazine derivative, exhibited anxiolytic-like activity in the elevated plus-maze and light-dark box tests, which was found to be mediated through benzodiazepine (B76468) and nicotinic pathways. nih.gov These findings suggest that the this compound scaffold is a promising base for developing new agents to treat anxiety-related disorders. nih.govpsu.edu
Exploration of Diverse Biological Activities in Preclinical Research
Antimycobacterial Activity in In Vitro Bacterial Strains
The search for new antimycobacterial agents is a critical area of research due to rising drug resistance. Piperazine derivatives have been a focus of these efforts, with numerous studies evaluating their in vitro activity against various Mycobacterium strains. nih.govresearchgate.netmdpi.com
Novel synthesized 1-(2-{3-/4-[(alkoxycarbonyl)amino]phenyl}-2-hydroxyethyl)-4-(2-fluorophenyl)-piperazin-1-ium chlorides were screened for antimycobacterial activity. nih.gov The compounds were found to be most promising against M. tuberculosis, with the most effective derivative, 1-(2-{4-[(butoxycarbonyl)amino]phenyl}-2-hydroxyethyl)-4-(2-fluorophenyl)piperazin-1-ium chloride (8h), showing a Minimum Inhibitory Concentration (MIC) of 8 μM. nih.gov Importantly, these compounds demonstrated low in vitro toxicity against a human monocytic leukemia THP-1 cell line. nih.gov
Other studies have also highlighted the potential of this chemical class. A series of 5-(5-nitro-2-thienyl)-2-(piperazinyl, piperidinyl and morpholinyl)-1,3,4-thiadiazole derivatives were evaluated against Mycobacterium tuberculosis H37Rv, with the 4-methyl and 4-benzoylpiperazinyl analogues showing the most activity with a MIC value of 3.13 micrograms/ml. nih.gov The antimycobacterial activity of new 1-(4-fluorobenzoyl)-4-substituted-thiosemicarbazide derivatives was investigated against M. fortuitum ATCC 6841, with most showing activity at MIC values of 32 or 64 micrograms/ml. nih.gov
| Compound/Derivative Class | Mycobacterium Strain(s) | Reported Activity (MIC) | Reference |
|---|---|---|---|
| 1-(2-{4-[(butoxycarbonyl)amino]phenyl}-2-hydroxyethyl)-4-(2-fluorophenyl)piperazin-1-ium chloride (8h) | M. tuberculosis | 8 μM | nih.gov |
| 4-methyl and 4-benzoylpiperazinyl analogues of 5-(5-nitro-2-thienyl)-1,3,4-thiadiazole | M. tuberculosis H37Rv | 3.13 µg/mL | nih.gov |
| 1-(4-fluorobenzoyl)-4-substituted-thiosemicarbazide derivatives | M. fortuitum ATCC 6841 | 32-64 µg/mL | nih.gov |
| Piperidinothiosemicarbazone derivatives | M. tuberculosis (standard and resistant strains) | 0.5-4 µg/mL | mdpi.com |
| 4-(pyridin-4-yl) thieno[2,3-d]pyridazine | M. tuberculosis | 12.5 µg/mL | latamjpharm.org |
Anticancer Activity in Cell Lines
Arylpiperazine derivatives have emerged as a significant scaffold in the development of novel anticancer agents, demonstrating cytotoxic effects across a variety of cancer cell lines. mdpi.comnih.govontosight.ai Research has shown that modifications to the arylpiperazine structure can yield compounds with potent and selective anticancer activity.
For example, a series of novel arylpiperazine derivatives were evaluated for their cytotoxic activities against human prostate cancer cell lines. mdpi.com Some compounds exhibited moderate to strong cytotoxic activities, with compound 8 showing the most potent activity against DU145 cells (IC50 = 8.25 μM) and compounds 9 and 15 displaying strong cytotoxicity against LNCaP cells (IC50 < 5 μM). mdpi.com The introduction of a pyrimidinyl moiety at the 4-position of the piperazine ring was found to be beneficial for anticancer activity. mdpi.com
Similarly, novel piperazine-quinoline derivatives were synthesized and screened for cytotoxicity against breast cancer (MDA-MB-231) cells. derpharmachemica.com The compound RB1, featuring a trifluoromethoxy substitution, showed moderate activity with 51% inhibition and an IC50 of 98.34 µM. derpharmachemica.com In another study, vindoline–piperazine conjugates were investigated for their in vitro antiproliferative activity on 60 human tumor cell lines. nih.gov Conjugates containing 1-bis(4-fluorophenyl)methyl piperazine proved to be highly potent, particularly against colon, CNS, melanoma, renal, and breast cancer cells. nih.gov
| Compound/Derivative Class | Cancer Cell Line(s) | Reported Activity (IC50/GI50) | Reference |
|---|---|---|---|
| Arylpiperazine derivative (Compound 8) | DU145 (Prostate) | 8.25 µM | mdpi.com |
| Arylpiperazine derivatives (Compounds 9 and 15) | LNCaP (Prostate) | < 5 µM | mdpi.com |
| Piperazine-quinoline derivative (RB1) | MDA-MB-231 (Breast) | 98.34 µM | derpharmachemica.com |
| Vindoline conjugate with [4-(trifluoromethyl)benzyl]piperazine (23) | MDA-MB-468 (Breast) | GI50 = 1.00 µM | nih.gov |
| Vindoline conjugate with 1-bis(4-fluorophenyl)methyl piperazine (25) | HOP-92 (Lung) | GI50 = 1.35 µM | nih.gov |
| 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | Various (Breast, Liver, Colon, etc.) | IC50 values from 0.31–120.52 µM | unimi.itresearchgate.net |
Anti-inflammatory Potential in Mechanistic Studies
The anti-inflammatory properties of piperazine derivatives are an area of active investigation. ontosight.ai The 2-hydroxy-3-(4-arylpiperazinyl)propyl fragment, in particular, has been identified as a pharmacophore associated with anti-inflammatory activities. nih.gov
Studies have explored the mechanisms behind these effects. For instance, a new piperazine compound, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), was shown to possess anti-inflammatory activity by reducing paw edema and pleurisy induced by carrageenan in animal models. nih.gov Mechanistically, this compound reduced the migration of polymorphonuclear cells and decreased the levels of pro-inflammatory cytokines TNF-α and IL-1β in pleural exudate. nih.gov
Another study investigating N-Phenyl Piperazine derivatives found that they exhibited dose-dependent anti-inflammatory responses in in vitro evaluations. biomedpharmajournal.org At a concentration of 500 µg/mL, several compounds displayed 85-90% anti-inflammatory effects, highlighting their significant potential. biomedpharmajournal.org Research into pyrrolo[3,4-c]pyrrole (B14788784) derivatives containing the 2-hydroxy-3-(4-arylpiperazinyl)propyl fragment suggests that their anti-inflammatory action may be related to the inhibition of COX-2, similar to the mechanism of immunomodulatory drugs like thalidomide. nih.gov These mechanistic studies indicate that piperazine derivatives could be valuable lead compounds for the development of new anti-inflammatory therapies. nih.govbiomedpharmajournal.org
Metabolism and Biotransformation Research of 1 2 4 Fluorophenyl Propyl Piperazine and Its Analogs
Elucidation of Metabolic Pathways and Identification of Major Metabolites
The biotransformation of piperazine-containing compounds is complex and can involve several well-established metabolic reactions. For arylpiperazine derivatives, common metabolic pathways include N-dealkylation, aromatic hydroxylation, and oxidation of the piperazine (B1678402) ring. These reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes.
For compounds structurally similar to 1-[2-(4-Fluorophenyl)propyl]piperazine, such as 1-(3-chlorophenyl)piperazine (B195711) (mCPP), the primary metabolic routes are aromatic hydroxylation and degradation of the piperazine moiety. The major metabolites identified for mCPP in rats include two hydroxy-mCPP isomers, N-(3-chlorophenyl)ethylenediamine, 3-chloroaniline, and two hydroxy-3-chloroaniline isomers. These metabolites are often further conjugated with glucuronic acid or sulfate (B86663) before excretion. Given the structural similarities, it is plausible that this compound undergoes similar transformations, including hydroxylation of the fluorophenyl ring and N-dealkylation of the propylpiperazine side chain.
Another relevant analog, 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), is primarily metabolized through O-demethylation to form 1-(4-hydroxyphenyl)piperazine (B1294502) (4-HO-PP), along with degradation of the piperazine ring. This further supports the likelihood of hydroxylation as a key metabolic pathway for fluorophenylpiperazine derivatives. The piperazine ring itself can undergo N-oxidation, further hydroxylation, or cleavage to form N-substituted ethylenediamines.
Table 1: Plausible Metabolic Pathways for this compound Based on Analog Data
| Metabolic Reaction | Potential Metabolite(s) |
| Aromatic Hydroxylation | Hydroxy-1-[2-(4-fluorophenyl)propyl]piperazine |
| N-dealkylation | 1-(4-Fluorophenyl)propane-2-amine and Piperazine |
| Piperazine Ring Oxidation | Oxidized piperazine ring derivatives |
| Piperazine Ring Cleavage | N-substituted ethylenediamine (B42938) derivatives |
This table is based on metabolic pathways observed for structurally similar arylpiperazine compounds.
Identification of Specific Enzymes Involved in Biotransformation (e.g., Cytochrome P450 isoenzymes, COMT)
The metabolism of arylpiperazine derivatives is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.net Studies on various piperazine analogs have implicated several specific isoenzymes in their biotransformation. For instance, the metabolism of benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) involves CYP2D6, CYP1A2, and CYP3A4. researchgate.net Similarly, the O-demethylation of 1-(4-methoxyphenyl)piperazine is mainly catalyzed by the polymorphically expressed CYP2D6. nih.gov
Given the structural features of this compound, it is highly probable that its metabolism is also governed by these key CYP isoenzymes. The presence of the fluorophenyl group may influence the specific affinity for different CYP isoforms. For example, para-fluorophenylpiperazine (pFPP), a related compound, has been shown to be an inhibitor of various CYP450 enzymes, which suggests it interacts with their active sites. wikipedia.org
In addition to CYP enzymes, other enzyme systems could potentially be involved. For instance, if hydroxylated metabolites are formed, they may undergo further modification by enzymes such as catechol-O-methyltransferase (COMT), although direct evidence for COMT involvement with this specific compound is not available. The primary enzymes responsible for the phase I metabolism of this compound are expected to be CYP3A4 and CYP2D6, which are major enzymes in drug metabolism. nih.gov
In Vitro Metabolic Stability Assessment (e.g., using human and rat liver microsomes)
In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo clearance of a compound. These assays typically utilize liver microsomes, which are rich in CYP450 enzymes. The stability of a compound is often expressed as its half-life (t½) in the microsomal incubation.
The metabolic stability of a compound can vary significantly between species. For instance, a study on the synthetic cannabinoid AMB-FUBINACA, which is sometimes found with para-fluorophenylpiperazine, utilized both rat and human liver microsomes to assess its metabolism. nih.gov Such comparative studies are crucial for extrapolating preclinical animal data to humans.
Table 2: Illustrative In Vitro Metabolic Stability of Representative Arylpiperazine Analogs
| Compound | Species | Microsomal Half-life (t½) (min) |
| Piperazin-1-ylpyridazine Analog 1 | Mouse | ~3 |
| Piperazin-1-ylpyridazine Analog 1 | Human | ~3 |
| Piperazin-1-ylpyridazine Analog 29 | Mouse | 113 |
| Piperazin-1-ylpyridazine Analog 29 | Human | 105 |
This table presents data for illustrative piperazine analogs to demonstrate the concept of in vitro metabolic stability assessment and is not representative of this compound itself.
Investigating the Impact of Structural Modifications on Metabolic Stability
Understanding the relationship between a compound's structure and its metabolic stability is a key aspect of medicinal chemistry. Modifications to the chemical structure can significantly alter the rate of metabolism and, consequently, the pharmacokinetic profile.
For piperazine derivatives, several structural features have been shown to influence metabolic stability. One common strategy to enhance stability is to block sites of metabolism. For example, the introduction of a fluorine atom at a position susceptible to hydroxylation, a technique known as "fluorine-blocking," can hinder metabolic attack by CYP enzymes. In a study of piperazin-1-ylpyridazines, "fluorine-blocking" the para-position of a benzene (B151609) ring resulted in a 13-fold increase in the in vitro half-life in mouse liver microsomes. nih.gov
Another approach involves modifying the piperazine ring itself or its substituents. For certain classes of compounds, replacing the piperazine moiety with a less metabolically labile group can improve stability. The nature and position of functional groups on the piperazine core can significantly impact both the desired biological activity and the metabolic fate of the molecule. nih.gov For instance, the introduction of bulky groups near the nitrogen atoms of the piperazine ring can sterically hinder the approach of metabolizing enzymes. The electronic properties of substituents on the aryl ring can also affect the susceptibility of the molecule to oxidative metabolism.
Advanced Analytical and Spectroscopic Characterization Methodologies
Chromatographic Separation and Detection Techniques
Chromatographic techniques are indispensable for separating 1-[2-(4-fluorophenyl)propyl]piperazine from impurities, starting materials, and potential isomers, as well as for its quantification.
Gas Chromatography–Mass Spectrometry (GC-MS) for Simultaneous Detection and Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high-resolution separation and definitive identification based on mass-to-charge ratio (m/z).
In GC-MS analysis, the separation of positional isomers is critical. For instance, methods developed for fluorophenylpiperazine (FPP) isomers demonstrate the capability of GC to resolve structurally similar compounds figshare.com. The elution order of such isomers on specific stationary phases, like 100% trifluoropropyl methyl polysiloxane (Rtx-200), often depends on the position of the substituent on the aromatic ring nih.gov.
The mass spectrum of this compound is predicted to exhibit characteristic fragmentation patterns. Cleavage is expected to occur at the propyl chain and within the piperazine (B1678402) ring. Key fragmentation pathways for phenylpiperazine derivatives typically involve the loss of fragments from the piperazine ring nih.gov. For the subject compound, major fragments would likely include the 4-fluorophenylpropyl cation and various fragments arising from the piperazine moiety, such as the ion at m/z 56 (C₃H₆N⁺), which is a characteristic indicator of the piperazine ring nih.gov. Perfluoroacylation can be used to create derivatives that may aid in the chromatographic resolution of isomers, although it may not significantly alter the primary fragmentation pathways nih.gov.
Table 1: Predicted Key Mass Fragments for this compound in GC-EI-MS
| Predicted Fragment Ion | m/z (Mass-to-Charge Ratio) | Description |
|---|---|---|
| [M]+• | 222 | Molecular Ion |
| [M-CH₃]+ | 207 | Loss of a methyl group from the propyl chain |
| [C₉H₁₀F]+ | 137 | 1-fluoro-4-(prop-1-en-2-yl)benzene cation |
| [C₈H₈F]+ | 123 | Fluorotropylium ion or related species |
| [C₆H₄F]+ | 95 | Fluorophenyl cation |
| [C₄H₉N₂]+ | 85 | Piperazine ring fragment |
Note: This table is predictive and based on fragmentation patterns of similar structures.
High-Performance Liquid Chromatography (HPLC) for Purity and Identification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of non-volatile or thermally labile compounds. For piperazine derivatives, reversed-phase HPLC (RP-HPLC) with UV detection is commonly employed.
Developing an HPLC method for this compound would involve selecting an appropriate stationary phase, typically a C18 column, and optimizing the mobile phase composition (e.g., a mixture of acetonitrile or methanol and a buffered aqueous solution). Since the piperazine moiety itself lacks a strong chromophore, UV detection relies on the absorbance of the fluorophenyl group. The validation of such a method would include assessments of linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ), which for similar compounds have been reported in the low µg/mL range.
Micellar Electrokinetic Chromatography (MEKC) for Physicochemical Descriptors
Micellar Electrokinetic Chromatography (MEKC) is a capillary electrophoresis technique that separates analytes based on their differential partitioning between a pseudo-stationary micellar phase and an aqueous mobile phase. It is particularly useful for separating neutral compounds and closely related substances.
MEKC could be effectively applied to separate this compound from its isomers and related impurities. The separation mechanism involves the hydrophobic and electrostatic interactions of the analyte with micelles formed from a surfactant (e.g., sodium dodecyl sulfate (B86663), SDS) added to the running buffer. For fluorinated compounds, specialized surfactants like ammonium perfluorooctanoate can be used to leverage fluorous-fluorous interactions, potentially enhancing separation selectivity and efficiency. This technique is also valuable for determining physicochemical properties like lipophilicity, which is crucial in drug development.
Spectroscopic and Diffraction Methods for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure, bonding, and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural elucidation. ¹H, ¹³C, and ¹⁹F NMR spectra would provide a complete picture of the molecular skeleton.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-fluorophenyl group, which would appear as a complex multiplet due to proton-proton and proton-fluorine couplings. The protons on the propyl chain and the piperazine ring would appear in the aliphatic region of the spectrum. The non-equivalent protons of the piperazine ring, often appearing as broad signals, can provide information about the ring's conformation nih.gov.
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the aromatic carbons, with their chemical shifts and splitting patterns influenced by the fluorine substituent. The carbons of the propyl chain and the piperazine ring would resonate in the aliphatic region. Data from related fluorophenyl compounds show the carbon directly attached to fluorine (C-F) with a large one-bond coupling constant (¹JCF) around 240-250 Hz, while carbons ortho and meta to the fluorine show smaller couplings (²JCF and ³JCF) nih.gov.
¹⁹F NMR: The fluorine NMR spectrum would exhibit a single resonance, confirming the presence of one fluorine environment in the molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity / Coupling |
|---|---|---|---|
| Aromatic Protons | ¹H | 7.0 - 7.3 | Multiplets (dd, t) |
| Propyl CH | ¹H | 2.5 - 3.0 | Multiplet |
| Propyl CH₂ | ¹H | 2.3 - 2.8 | Multiplets |
| Propyl CH₃ | ¹H | 1.0 - 1.3 | Doublet |
| Piperazine CH₂ | ¹H | 2.3 - 2.9 | Broad Multiplets |
| Aromatic C-F | ¹³C | 160 - 165 | Doublet (¹JCF ≈ 245 Hz) |
| Aromatic C (ipso) | ¹³C | 135 - 140 | Doublet (⁴JCF) |
| Aromatic CH | ¹³C | 115 - 130 | Doublets (²JCF, ³JCF) |
| Propyl Carbons | ¹³C | 20 - 65 | Singlets/Doublets |
Note: This table is predictive and based on data from analogous structures.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Groups
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.
Key expected vibrational bands include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the aliphatic propyl and piperazine groups (typically 2800-3000 cm⁻¹) . Aromatic C=C stretching vibrations would appear in the 1500-1600 cm⁻¹ region. The C-N stretching of the aliphatic amine is expected around 1100-1250 cm⁻¹. A strong band corresponding to the C-F stretching vibration is anticipated in the 1200-1250 cm⁻¹ range, which is a key indicator for the fluorophenyl group scispace.com. The spectrum of the base piperazine shows characteristic N-H stretching around 3200-3400 cm⁻¹, which would be absent in this N,N'-disubstituted derivative .
Table 3: Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 |
| C-H Stretch (Aliphatic) | -CH₃, -CH₂, -CH- | 2850 - 2960 |
| C=C Stretch (Aromatic) | Ar C=C | 1500 - 1610 |
| C-N Stretch (Aliphatic Amine) | C-N | 1100 - 1250 |
| C-F Stretch | Ar-F | 1200 - 1250 |
Note: This table is predictive and based on characteristic group frequencies.
High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for the unambiguous confirmation of the elemental composition of synthetic compounds such as this compound. Unlike nominal mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest integer, HR-MS provides highly accurate mass measurements, typically to within 5 parts per million (ppm) or less. This precision allows for the determination of a unique molecular formula.
The molecular formula for this compound is C13H19FN2. Using the exact masses of the most abundant isotopes of each element (C: 12.000000, H: 1.007825, F: 18.998403, N: 14.003074), the theoretical monoisotopic mass of the protonated molecule [M+H]+ can be calculated with high precision. This calculated exact mass serves as a reference against which the experimentally measured mass is compared.
In a typical HR-MS analysis, the compound is ionized, commonly using electrospray ionization (ESI), and the resulting ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument. The analyzer measures the m/z of the protonated molecule [M+H]+. Confirmation of the molecular formula is achieved when the measured mass matches the theoretical mass within a very narrow tolerance window. For instance, a study on a different piperazine derivative, 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, successfully used HR-MS to confirm its identity, finding an experimental mass of 570.07309 for the [M+H]+ ion, which closely matched the theoretical mass of 570.07300 mdpi.com.
Furthermore, HR-MS coupled with tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis. The protonated molecule is subjected to collision-induced dissociation, and the resulting fragment ions are analyzed. The fragmentation pattern for this compound would be expected to show characteristic cleavages of the piperazine ring and the propyl chain, providing further confidence in the structural assignment. Studies on similar piperazine compounds have shown characteristic fragment ions that help in identifying the core structure and its substituents researchgate.netresearchgate.net.
Table 1: Theoretical Mass Calculation for this compound
| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (C) | 13 | 12.000000 | 156.000000 |
| Hydrogen (H) | 19 | 1.007825 | 19.148675 |
| Fluorine (F) | 1 | 18.998403 | 18.998403 |
| Nitrogen (N) | 2 | 14.003074 | 28.006148 |
| Molecular Mass [M] | 222.153226 | ||
| Protonated Mass [M+H]+ | 223.161051 |
X-ray Crystallography for Molecular Conformation and Absolute Configuration
To perform the analysis, a high-quality single crystal of the compound is required. This crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The pattern of diffracted X-rays is directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice.
Based on crystallographic studies of numerous piperazine-containing compounds, the piperazine ring in this compound is expected to adopt a stable chair conformation nih.govnih.gov. This is the most common and lowest energy conformation for six-membered heterocyclic rings. The analysis would also reveal the orientation of the 2-(4-fluorophenyl)propyl substituent relative to the piperazine ring (i.e., whether it is in an equatorial or axial position). For example, in the crystal structure of 1-[bis(4-fluorophenyl)methyl]piperazine, the piperazine ring was found to be in a chair conformation with the substituent in an equatorial position nih.gov.
A critical aspect of the crystallographic analysis for this compound would be the determination of its absolute configuration. The molecule is chiral due to the stereocenter on the propyl chain. Standard X-ray diffraction from light atoms does not typically allow for the direct determination of absolute configuration. However, this can be achieved by co-crystallizing the compound with a chiral counterion of known absolute configuration, a technique that has been successfully applied to determine the absolute configuration of active pharmaceutical ingredients nih.gov. The known configuration of the co-former acts as an internal reference, allowing for the unambiguous assignment of the (R) or (S) configuration of the chiral center in this compound.
Table 2: Representative Crystallographic Data for a Piperazine Derivative
| Parameter | Value (for 1-[bis(4-fluorophenyl)methyl]piperazine nih.gov) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 12.1574 (5) |
| b (Å) | 8.8559 (2) |
| c (Å) | 13.8604 (4) |
| β (°) | 93.355 (3) |
| Volume (ų) | 1489.72 (8) |
| Z (molecules/unit cell) | 4 |
Note: The data in Table 2 is for a structurally related compound and serves as an example of typical crystallographic parameters.
Method Validation and Harmonization in Analytical Research
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For the quantitative analysis of this compound in research or quality control, it is crucial that the analytical method used is thoroughly validated. Harmonization refers to the effort to ensure that different laboratories, using the same validated method, can produce equivalent and comparable results. This is essential for the standardization and transfer of analytical procedures.
The validation process involves evaluating several key performance characteristics as defined by international guidelines. These parameters ensure the reliability, accuracy, and precision of the analytical results.
Specificity/Selectivity : This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity : The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by linear regression analysis of a series of standards.
Range : The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy : Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often assessed using recovery studies by spiking a blank matrix with a known concentration of the analyte. Studies on piperazine derivatives have shown recovery percentages between 104.87-108.06% .
Precision : The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD).
Repeatability: Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment). For a piperazine analysis method, a %RSD of 1.13% demonstrated good precision .
Limit of Detection (LOD) : The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) : The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature). This provides an indication of its reliability during normal usage.
Method harmonization builds upon validation by establishing common standards and protocols across different laboratories to minimize inter-laboratory variability, ensuring that results are comparable regardless of where the analysis is performed.
Table 3: Example of Method Validation Parameters for a Hypothetical HPLC Assay of this compound
| Parameter | Acceptance Criteria | Hypothetical Result |
|---|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 100.5% |
| Precision - Repeatability (%RSD) | ≤ 2.0% | 0.8% |
| Precision - Intermediate (%RSD) | ≤ 2.0% | 1.2% |
| Specificity | No interference at analyte retention time | Pass |
| LOD | Signal-to-Noise ≥ 3:1 | 0.01 µg/mL |
| LOQ | Signal-to-Noise ≥ 10:1 | 0.03 µg/mL |
| Robustness (%RSD across conditions) | ≤ 4.0% | Pass |
Computational Chemistry and Molecular Modeling for 1 2 4 Fluorophenyl Propyl Piperazine Research
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For arylpiperazine derivatives, QSAR studies have been successfully employed to predict activities such as antidepressant effects, receptor binding affinity, and anticancer potency. mdpi.comnih.gov
A hypothetical QSAR study for 1-[2-(4-Fluorophenyl)propyl]piperazine would involve calculating a range of molecular descriptors. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties. In studies of similar arylpiperazines, descriptors such as dipole moment, the highest occupied molecular orbital (HOMO) energy, and specific atom counts have been shown to be crucial in predicting activity at targets like serotonin (B10506) (5-HT) and noradrenaline (NA) reuptake transporters. nih.gov For instance, a statistically significant QSAR model might reveal that higher lipophilicity and specific steric arrangements of the fluorophenyl group enhance binding affinity to a particular receptor. Such models are invaluable for prioritizing synthetic efforts and designing new analogs with potentially greater activity. researchgate.netnih.gov
Table 1: Representative Molecular Descriptors in QSAR Studies of Arylpiperazine Derivatives
| Descriptor Class | Specific Descriptor Example | Predicted Property Influence |
| Electronic | HOMO (Highest Occupied Molecular Orbital) Energy | Relates to the molecule's ability to donate electrons in a reaction or interaction. |
| Topological | Wiener Index | Describes molecular branching and compactness. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures lipophilicity, affecting membrane permeability and absorption. |
| Steric/Shape | Shadow-XZ (Molecular Projection Area) | Quantifies molecular size and shape, which is critical for receptor fit. |
| Quantum-Chemical | Dipole Moment | Influences polar interactions with the receptor binding site. |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's binding site. nih.gov Given that many arylpiperazine compounds target aminergic G-protein coupled receptors (GPCRs), such as dopamine (B1211576) (D₂) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors, it is plausible to model the interaction of this compound with these targets. nih.govbg.ac.rsmdpi.commdpi.com
Docking simulations would likely show the protonated nitrogen of the piperazine (B1678402) ring forming a crucial salt bridge with a highly conserved aspartate residue in the third transmembrane helix (TM3) of these receptors. mdpi.commdpi.com The 4-fluorophenyl group would be predicted to occupy a hydrophobic pocket, potentially forming π-π stacking interactions with aromatic residues like phenylalanine or tyrosine within the binding site. mdpi.com The orientation and interactions identified through docking provide a structural hypothesis for the compound's mechanism of action and can explain the binding affinity differences between various analogs. bg.ac.rsmdpi.com
Table 2: Potential Key Amino Acid Interactions for Arylpiperazines in Dopamine/Serotonin Receptors
| Interaction Type | Key Amino Acid Residue (Example) | Receptor Location | Role in Binding |
| Ionic / Salt Bridge | Aspartic Acid (Asp) | Transmembrane Helix 3 (TM3) | Anchors the protonated piperazine nitrogen, critical for affinity. |
| π-π Stacking | Phenylalanine (Phe) | Transmembrane Helix 6 (TM6) | Stabilizes the aryl moiety of the ligand within a hydrophobic pocket. |
| Hydrogen Bond | Serine (Ser) | Transmembrane Helix 5 (TM5) | Can interact with heteroatoms in the ligand's tail region. |
| Hydrophobic | Leucine (Leu), Valine (Val) | Various TM Helices | Forms a hydrophobic pocket that accommodates nonpolar parts of the ligand. |
Molecular Dynamics Simulations to Understand Binding Stability and Conformational Changes
While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms over time. nih.gov An MD simulation of the this compound-receptor complex, initiated from a docked pose, would be used to assess the stability of the predicted binding mode. ijpsdronline.comnih.gov
Key metrics, such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, are monitored throughout the simulation. nih.gov A stable RMSD trajectory over tens or hundreds of nanoseconds suggests that the binding pose is conformationally stable. nih.gov MD simulations can also reveal the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, and identify the role of water molecules in mediating ligand-receptor binding. nih.govnih.gov This provides a more rigorous validation of the docking results and a deeper understanding of the binding event. ijpsdronline.com
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net A pharmacophore model for ligands similar to this compound, targeting for instance the dopamine D₂ receptor, would typically include features such as a positive ionizable center (the piperazine nitrogen), one or more hydrophobic aromatic regions, and potentially a hydrogen bond acceptor. researchgate.netmdpi.com
Once developed and validated, this pharmacophore model can be used as a 3D query to rapidly screen large virtual databases of chemical compounds. mdpi.com This process, known as virtual screening, can identify novel molecular scaffolds that match the pharmacophore and are therefore predicted to have similar biological activity. This approach accelerates the discovery of new hit compounds, which can then be synthesized and tested experimentally. mdpi.comnih.gov
In Silico Characterization of Electronic, Steric, and Lipohydrophilic Features
Lipohydrophilic Features: The calculated logarithm of the octanol-water partition coefficient (cLogP) is a key measure of lipophilicity. For CNS-active drugs, a balanced cLogP is required to facilitate passage across the blood-brain barrier without being so high as to cause poor solubility or nonspecific binding. nih.goveurekaselect.com
Electronic Features: Properties like the topological polar surface area (TPSA) are calculated to predict membrane permeability. The fluorine atom on the phenyl ring acts as a strong electron-withdrawing group, which can influence the pKa of the piperazine nitrogens and affect metabolic stability. nih.gov
Table 3: Predicted Physicochemical Properties for CNS Drug Candidates
| Property | Description | Typical Range for CNS Drugs | Predicted Relevance for this compound |
| Molecular Weight (MW) | Mass of the molecule. | < 450 Da | Likely falls within the acceptable range for good permeability. |
| cLogP | Measure of lipophilicity. | 2 - 4 | Expected to be in a range suitable for crossing the blood-brain barrier. |
| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms. | < 90 Ų | The two nitrogen atoms of the piperazine ring are the main contributors. |
| Hydrogen Bond Donors (HBD) | Number of N-H or O-H bonds. | 1 - 2 | The secondary amine in the piperazine ring acts as a hydrogen bond donor. |
| Hydrogen Bond Acceptors (HBA) | Number of N or O atoms. | 2 - 4 | The piperazine nitrogens and the fluorine atom can act as acceptors. |
Q & A
Q. Advanced Methodological Considerations :
- Modification Strategies : Introducing β-cyclodextrin during synthesis reduces toxicity but may decrease bioactivity. Alternative approaches, such as sulfur-containing substituents, enhance anesthetic activity (e.g., thioether linkages) .
- Data-Driven Optimization : Use computational tools (e.g., molecular docking) to predict steric hindrance or electronic effects of substituents. For instance, phenyl-propionic radicals improve local anesthetic duration in infiltration models .
What experimental designs are recommended for evaluating the antiplatelet activity of fluorophenyl-piperazine derivatives?
Q. Basic Screening :
- In Vitro Assays : Platelet aggregation inhibition studies using ADP or collagen as agonists. Compare IC values against reference drugs (e.g., aspirin) .
- Toxicity Profiling : Conduct cytotoxicity assays (e.g., MTT) on endothelial cells to ensure therapeutic index viability .
Advanced Contradiction Analysis :
Conflicting data may arise between computational predictions (e.g., high antiplatelet activity) and experimental results. Resolve discrepancies by:
- Validating binding affinity via surface plasmon resonance (SPR) for targets like P2Y receptors.
- Adjusting substituent polarity (e.g., nitro groups) to improve membrane permeability while retaining activity .
How do structural modifications influence the local anesthetic efficacy of this compound?
Q. Basic Structure-Activity Relationship (SAR) :
Q. Advanced Pharmacological Profiling :
| Compound | Anesthetic Duration (min) | Toxicity (LD, mg/kg) |
|---|---|---|
| Parent Piperazine | 45 ± 3.2 | 320 ± 18 |
| Modified Derivative | 68 ± 4.5 | 480 ± 25 |
- Mechanistic Insights : Fluorophenyl derivatives block T-type calcium channels, validated via patch-clamp electrophysiology .
What computational methods are effective in predicting the pharmacokinetic properties of this compound?
Q. Basic Modeling :
Q. Advanced Multi-Scale Modeling :
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane penetration rates.
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study binding modes to ion channels (e.g., Nav1.7) for rational design of selective inhibitors .
How can researchers resolve contradictions between in silico predictions and experimental bioactivity data?
Case Study : Antiplatelet Activity Discrepancy
- Hypothesis Testing : If computational models predict high affinity but in vitro assays show low activity:
- Structural Re-engineering : Introduce sulfonyl or carbonyl groups to enhance hydrogen bonding with target receptors .
What strategies improve the therapeutic potential of fluorophenyl-piperazine derivatives in cancer research?
Q. Basic Screening :
Q. Advanced Drug Design :
- Hybrid Molecules : Conjugate with triazole moieties (via click chemistry) to enhance DNA intercalation or topoisomerase inhibition .
- Prodrug Strategies : Mask piperazine amines with acetyl groups to improve bioavailability, followed by enzymatic activation in tumor microenvironments .
What are best practices for characterizing novel fluorophenyl-piperazine derivatives?
Q. Basic Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
